molecular formula C15H14N4OS B6580130 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1020489-13-7

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6580130
CAS No.: 1020489-13-7
M. Wt: 298.4 g/mol
InChI Key: TZBQVAQWFDYNSF-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the formation of the pyrazole and thiazole rings, followed by their coupling and subsequent functionalization. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone in the presence of a base.

    Coupling of Pyrazole and Thiazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
  • 1-methyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
  • 1-methyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Uniqueness

This compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its binding affinity and selectivity towards specific targets. This structural variation can lead to differences in biological activity and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-3-5-11(6-4-10)13-9-21-15(16-13)17-14(20)12-7-8-19(2)18-12/h3-9H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQVAQWFDYNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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